molecular formula C12H19NO2 B13800686 4-(2-Aminobutyl)-2-ethoxyphenol

4-(2-Aminobutyl)-2-ethoxyphenol

Cat. No.: B13800686
M. Wt: 209.28 g/mol
InChI Key: AQCBTOLQODMENC-UHFFFAOYSA-N
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Description

4-(2-Aminobutyl)-2-ethoxyphenol is a phenolic derivative characterized by a 2-ethoxyphenol backbone substituted with a 2-aminobutyl chain at the para position. The aminobutyl side chain introduces both basicity and hydrogen-bonding capacity, distinguishing it from simpler ethoxyphenol derivatives.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-(2-aminobutyl)-2-ethoxyphenol

InChI

InChI=1S/C12H19NO2/c1-3-10(13)7-9-5-6-11(14)12(8-9)15-4-2/h5-6,8,10,14H,3-4,7,13H2,1-2H3

InChI Key

AQCBTOLQODMENC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC(=C(C=C1)O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminobutyl)-2-ethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Ethoxylation: The phenol is ethoxylated using ethyl bromide in the presence of a base such as potassium carbonate.

    Amination: The ethoxylated phenol is then subjected to a nucleophilic substitution reaction with 2-aminobutane under basic conditions to introduce the aminobutyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Aminobutyl)-2-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride can be used to activate the phenol for further substitution.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

Chemistry: 4-(2-Aminobutyl)-2-ethoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring phenolic compounds.

Industry: In the industrial sector, this compound can be used in the production of polymers and resins, where it imparts specific properties such as increased flexibility and durability.

Mechanism of Action

The mechanism of action of 4-(2-Aminobutyl)-2-ethoxyphenol involves its interaction with biological targets such as enzymes and receptors. The aminobutyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 4-(2-Aminobutyl)-2-ethoxyphenol and selected analogues:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features Reference
This compound (hypothetical) C12H19NO2 209.29 Phenol, ethoxy, primary amine Basic side chain, hydrogen bonding -
4-{[(Butan-2-yl)amino]methyl}-2-ethoxyphenol HCl C13H22ClNO2 259.77 Phenol, ethoxy, secondary amine (HCl) Enhanced solubility (salt form)
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2-ethoxyphenol C14H20O4 252.31 Phenol, ethoxy, dioxane ring Rigid cyclic ether substituent
4-(1,3-Benzothiazol-2-yl)-2-ethoxyphenol C15H13NO2S 271.33 Phenol, ethoxy, benzothiazole Aromatic heterocycle, π-conjugation
4-(Ethoxymethyl)-2-methoxyphenol C10H14O3 182.22 Phenol, methoxy, ethoxymethyl Ether-linked substituent

Notes:

  • The aminobutyl chain in this compound provides a flexible, basic side chain, contrasting with the rigid dioxane ring in the C14H20O4 analogue .
  • The hydrochloride salt form (e.g., ) enhances aqueous solubility compared to free bases .

Physicochemical and Spectral Properties

IR and NMR Data
  • 4-(1,3-Benzothiazol-2-yl)-2-ethoxyphenol (): IR: ν(OH) at 3367 cm⁻¹, ν(C=N) at 1601 cm⁻¹, ν(C-S) at 655 cm⁻¹. ¹H NMR (CDCl₃): δ 8.59–8.05 (Ar-H), 3.97 ppm (CH₂ of ethoxy), 1.53 ppm (CH₃) .
  • 4-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]-2-ethoxyphenol (): IR: Broad OH stretch (3500–3000 cm⁻¹), ν(C-O-C) at 1036 cm⁻¹ .

Comparison:

  • The benzothiazole derivative () exhibits distinct C=N and C-S stretches absent in aminobutyl analogues.
  • Triazole-containing compounds () show stronger hydrogen-bonding capacity due to multiple electronegative groups.

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